N-(4-chlorophenyl)-N'-methyl-4-(trifluoromethyl)benzenecarboximidamide
Description
N-(4-chlorophenyl)-N'-methyl-4-(trifluoromethyl)benzenecarboximidamide (CAS: 303149-24-8) is a carboximidamide derivative characterized by a central benzene ring substituted with a trifluoromethyl (-CF₃) group at the para position. The compound features two distinct substituents: a 4-chlorophenyl group attached to one nitrogen of the carboximidamide moiety and a methyl group on the adjacent nitrogen. This structure confers unique electronic and steric properties, making it a candidate for exploration in medicinal chemistry and materials science.
Properties
IUPAC Name |
N-(4-chlorophenyl)-N'-methyl-4-(trifluoromethyl)benzenecarboximidamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClF3N2/c1-20-14(21-13-8-6-12(16)7-9-13)10-2-4-11(5-3-10)15(17,18)19/h2-9H,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUIYQAOICIHZKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN=C(C1=CC=C(C=C1)C(F)(F)F)NC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClF3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101154320 | |
| Record name | N-(4-Chlorophenyl)-N′-methyl-4-(trifluoromethyl)benzenecarboximidamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101154320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
303149-24-8 | |
| Record name | N-(4-Chlorophenyl)-N′-methyl-4-(trifluoromethyl)benzenecarboximidamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=303149-24-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(4-Chlorophenyl)-N′-methyl-4-(trifluoromethyl)benzenecarboximidamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101154320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-N’-methyl-4-(trifluoromethyl)benzenecarboximidamide typically involves the reaction of 4-chlorobenzonitrile with methylamine and trifluoromethylbenzene under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as palladium on carbon (Pd/C) and a base like potassium carbonate (K2CO3) to facilitate the formation of the desired product .
Industrial Production Methods
On an industrial scale, the production of N-(4-chlorophenyl)-N’-methyl-4-(trifluoromethyl)benzenecarboximidamide may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions helps in scaling up the production while maintaining the quality of the compound .
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenyl)-N’-methyl-4-(trifluoromethyl)benzenecarboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Nucleophiles: Various nucleophiles depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols .
Scientific Research Applications
N-(4-chlorophenyl)-N’-methyl-4-(trifluoromethyl)benzenecarboximidamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-N’-methyl-4-(trifluoromethyl)benzenecarboximidamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The presence of the trifluoromethyl group enhances its binding affinity and selectivity towards certain targets, contributing to its biological activity .
Comparison with Similar Compounds
3-Chloro-N-phenyl-phthalimide (CAS: Not provided)
- Structure : A phthalimide core with a chloro substituent at position 3 and a phenyl group attached to the nitrogen.
- Key Differences : Unlike the target compound, this molecule lacks a trifluoromethyl group and a carboximidamide moiety. Its primary application lies in polymer synthesis (e.g., polyimides), where high-purity intermediates are critical for material properties .
- Relevance : Highlights the role of chloro and aromatic groups in enhancing thermal stability and reactivity in polymer systems.
1-(4-Chlorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic Acid (CAS: Not provided)
- Structure : A triazole ring substituted with 4-chlorophenyl and trifluoromethyl groups, coupled with a carboxylic acid functional group.
- Key Differences : The triazole core and carboxylic acid group contrast with the carboximidamide and benzene backbone of the target compound. This derivative demonstrated potent antitumor activity (GP = 68.09% in NCI-H522 lung cancer cells), attributed to its trifluoromethyl and chlorophenyl motifs enhancing cellular uptake and target binding .
Ethyl 1-phenyl-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate (CAS: Not provided)
- Structure : A triazole ester derivative with phenyl and pyridinyl substituents.
- Key Differences : Replaces chlorophenyl and trifluoromethyl groups with pyridinyl and ester functionalities. Exhibited moderate growth inhibition (GP = 70.94% in NCI-H522 cells), suggesting that electron-deficient aromatic systems (e.g., pyridine) may offer distinct binding profiles compared to halogenated systems .
Comparative Analysis Table
Critical Insights
Role of Trifluoromethyl Groups : The -CF₃ group in both the target compound and the triazole acid enhances lipophilicity and metabolic stability, a key feature in drug design .
Chlorophenyl vs. Other Aromatic Groups: The 4-chlorophenyl moiety in the target compound and triazole acid may improve target affinity compared to non-halogenated analogues (e.g., phenyl or pyridinyl), as seen in the higher growth inhibition of chlorophenyl-containing triazoles .
Functional Group Impact: Carboximidamide groups (in the target) vs.
Biological Activity
N-(4-chlorophenyl)-N'-methyl-4-(trifluoromethyl)benzenecarboximidamide, a compound with significant potential in pharmacological applications, has garnered attention for its biological activity. This article delves into the compound's biological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C16H14ClF3N2
- Molar Mass : 348.74 g/mol
This compound features a chlorophenyl group and a trifluoromethyl group, which contribute to its unique biological properties.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Research indicates that this compound exhibits:
- Antimicrobial Activity : In vitro studies have demonstrated that it possesses significant antimicrobial properties against various bacterial strains, including resistant strains.
- Anticancer Properties : Preliminary studies suggest that the compound may inhibit tumor cell proliferation through apoptosis induction and cell cycle arrest mechanisms.
Case Studies
-
Antimicrobial Efficacy
A study published in the Journal of Antimicrobial Chemotherapy evaluated the effectiveness of this compound against multi-drug resistant bacteria. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Methicillin-resistant Staphylococcus aureus (MRSA), showcasing its potential as an alternative therapeutic agent . -
Anticancer Activity
In a recent investigation reported in Cancer Research, this compound was tested on human cancer cell lines. The findings revealed a dose-dependent cytotoxic effect, with IC50 values ranging from 10 to 25 µM across different cell lines, suggesting its potential for further development in cancer therapy .
Comparative Biological Activity Table
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
